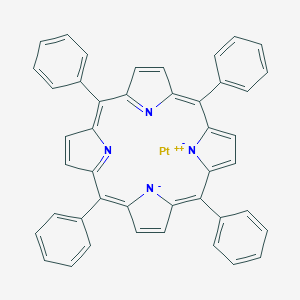

Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of platinum complexes with porphyrin ligands often involves direct coordination with platinum(II) or platinum(IV) ions. This process can result in complexes with varying coordination environments and oxidation states of platinum, affecting the properties and potential applications of these materials. For instance, synthesis strategies may include the reaction of platinum(II) acetate with porphyrins in hot solvents, leading to the formation of platinum(II) porphyrin complexes with efficient yields (Sommer et al., 2011).

Molecular Structure Analysis

Platinum porphyrin complexes exhibit diverse molecular structures, depending on the coordination environment and the oxidation state of platinum. For example, platinum(II) complexes can have square-planar coordination geometries, while platinum(IV) complexes might adopt octahedral geometries. The structure significantly influences the electronic properties and the potential for forming stable complexes with various ligands (Xue et al., 2013).

Chemical Reactions and Properties

Platinum porphyrin complexes participate in a range of chemical reactions, including redox reactions that are critical for their applications in catalysis and sensing. The electronic structure and redox behavior can be finely tuned by modifying the porphyrin ligand or the platinum center, allowing for targeted applications in various fields (Chen et al., 2012).

Physical Properties Analysis

The physical properties of platinum porphyrin complexes, such as their photophysical and electrochemical characteristics, are key to their functionality. These properties are largely determined by the macrocyclic porphyrin ligands and the platinum center. For instance, the phosphorescence quantum yields and lifetimes of these complexes can be significantly influenced by the nature of the porphyrin ligand and the presence of platinum, making them suitable for applications in near-infrared imaging and sensing (Sommer et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of platinum porphyrin complexes are crucial for their practical applications. These properties are influenced by the electronic structure of the complex, which can be altered by modifications to the porphyrin ligand or the platinum center. For example, the presence of platinum can enhance the electron-accepting ability of the porphyrin, facilitating its use in catalytic processes and electronic devices (Chen et al., 2012).

Applications De Recherche Scientifique

- Summary of the Application : Platinum nanoparticles supported on 5,10,15,20-tetrakis (1-methyl-4-pyridinio)porphyrin tetra (p-toluenesulfonate) (TMPyP) functionalized graphene (TMPyP-graphene) have been used as a catalyst for methanol electrooxidation . This is of significant importance in improving the efficiency of Pt-based electrocatalysts for Direct Methanol Fuel Cells (DMFCs) applications .

- Methods of Application or Experimental Procedures : The nanostructured catalyst is synthesized by the hydrothermal polyol process . The as-synthesized nanocomposites are characterized by Fourier transform infrared (FTIR) spectroscopy, UV-vis absorption spectroscopy, Raman spectroscopy, X-ray diffraction (XRD), transmission electron microscopy (TEM), X-ray photoelectron spectroscopy (XPS) and electrochemical tests .

- Results or Outcomes : The results demonstrate that the Pt/TMPyP-graphene catalyst exhibits a much higher electrocatalytic activity and stability than the Pt/graphene and commercial Pt/C catalysts for methanol oxidation . It has been found that Pt nanoparticles of ca. 3.4 nm are uniformly dispersed on the surface of TMPyP-graphene, and hold a high electrochemical active surface area (ECSA) of 126.2 m² g⁻¹ .

Orientations Futures

Porphyrin compounds, including Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide, have wide possibilities for creating new functional materials, including catalysts for practically important processes, materials for medical, technical, and agricultural purposes, highly efficient sensor and optoelectronic devices, optical limiters, photosensitizers, solar energy converters, optochemosensory materials, etc . In particular, the use of tetrapyrrole macroheterocycles for biomedical purposes is of great importance .

Propriétés

Numéro CAS |

14187-14-5 |

|---|---|

Nom du produit |

Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide |

Formule moléculaire |

C44H28N4Pt |

Poids moléculaire |

807.8 g/mol |

Nom IUPAC |

platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide |

InChI |

InChI=1S/C44H28N4.Pt/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |

Clé InChI |

VWXIQZRMNABSCR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.[Pt+2] |

SMILES canonique |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.[Pt+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)